molecular formula C16H14IN3O4S B3644307 N-[(4-iodo-2-methylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide

N-[(4-iodo-2-methylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B3644307
M. Wt: 471.3 g/mol
InChI Key: DPHKWFHDAGTHAP-UHFFFAOYSA-N
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Description

N-[(4-iodo-2-methylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide is a complex organic compound with a molecular formula of C16H15IN2O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-iodo-2-methylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable base.

    Carbamothioylation: The final step involves the formation of the carbamothioyl group by reacting the intermediate with thiourea under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(4-iodo-2-methylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.

    Reduction: The iodine atom can be replaced by a hydrogen atom through reduction using reagents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Methanol, amines, thiols

Major Products Formed

    Amino derivative: Formed by the reduction of the nitro group

    Deiodinated product: Formed by the reduction of the iodine atom

    Substituted derivatives: Formed by nucleophilic substitution of the methoxy group

Scientific Research Applications

N-[(4-iodo-2-methylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(4-iodo-2-methylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the iodine, nitro, and methoxy groups contributes to its ability to interact with various biological molecules, leading to its observed biological activities.

Comparison with Similar Compounds

N-[(4-iodo-2-methylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide can be compared with other similar compounds, such as:

    N-[(4-iodo-2-methylphenyl)carbamothioyl]-4-methylbenzamide: Similar structure but lacks the methoxy group, which may affect its chemical and biological properties.

    N-[(4-iodo-2-methylphenyl)carbamothioyl]-2-nitrobenzamide: Similar structure but with a different substitution pattern on the aromatic ring, leading to different reactivity and applications.

    N-[(4-methylphenyl)carbamothioyl]-2-nitrobenzamide:

The unique combination of functional groups in this compound makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-[(4-iodo-2-methylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14IN3O4S/c1-9-7-11(17)4-5-12(9)18-16(25)19-15(21)10-3-6-14(24-2)13(8-10)20(22)23/h3-8H,1-2H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHKWFHDAGTHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=S)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14IN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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